molecular formula C13H18N2O B12010293 alpha-(2-(Dimethylamino)ethyl)indole-3-methanol CAS No. 101264-47-5

alpha-(2-(Dimethylamino)ethyl)indole-3-methanol

Cat. No.: B12010293
CAS No.: 101264-47-5
M. Wt: 218.29 g/mol
InChI Key: HFOWQNTXLGHABX-UHFFFAOYSA-N
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Description

sari-59-801 , belongs to the class of 3-alkylindoles . The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds. Physically, it appears as a crystalline, colorless substance with a distinct odor .

Preparation Methods

Synthetic Routes:: The synthetic preparation of alpha-(2-(Dimethylamino)ethyl)indole-3-methanol involves several steps. One common approach is the condensation reaction between an appropriate indole derivative (such as indole-3-carboxaldehyde) and N,N-dimethylethylenediamine . The reaction proceeds under suitable conditions to yield the desired compound.

Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories typically synthesize this compound using scalable synthetic routes. Optimization for large-scale production would involve considerations of cost, efficiency, and safety.

Chemical Reactions Analysis

Reactivity:: Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol can undergo various chemical reactions due to its indole nucleus. These reactions include:

    Oxidation: Oxidative processes can modify the indole moiety.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: Electrophilic substitution occurs readily on the indole ring due to its π-electron delocalization.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides) react with the indole ring.

Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could lead to indole-3-methylamine derivatives.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol finds applications across multiple fields:

    Chemistry: As a versatile building block for designing new compounds.

    Biology: Potential use in studying cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.

    Industry: May serve as a precursor for drug development.

Mechanism of Action

The exact mechanism by which alpha-(2-(Dimethylamino)ethyl)indole-3-methanol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that indole derivatives exhibit diverse biological activities. Researchers continue to explore their unique features and therapeutic potential .

Properties

CAS No.

101264-47-5

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C13H18N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,13-14,16H,7-8H2,1-2H3

InChI Key

HFOWQNTXLGHABX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

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